tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives, which are known for their diverse biological activities. This compound features a tert-butyl ester group, a bromo substituent at the 7-position, and a chloro substituent at the 5-position of the indoline ring. The compound is identified by its CAS number 143262-17-3 and has a molecular formula of with a molecular weight of 298.18 g/mol .
This compound is primarily synthesized in laboratory settings for research and pharmaceutical applications. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure, which contributes to its reactivity and biological properties. The classification of this compound can also be linked to its potential as a pharmacological agent, particularly in studies involving nicotinic acetylcholine receptors .
The synthesis of tert-butyl 7-bromo-5-chloroindoline-1-carboxylate typically involves several key steps:
The synthetic route may utilize various reagents and conditions, including:
The molecular structure of tert-butyl 7-bromo-5-chloroindoline-1-carboxylate consists of an indoline core with a tert-butyl ester group attached to the carboxylic acid functionality. The presence of bromine and chlorine atoms at specific positions introduces steric and electronic effects that influence its chemical behavior.
tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate can undergo various chemical reactions, including:
These reactions are often performed under controlled conditions to optimize yield and selectivity. For example, nucleophilic substitutions may require polar aprotic solvents to facilitate better interaction with the electrophilic carbon atom bonded to halogens .
The mechanism of action for compounds like tert-butyl 7-bromo-5-chloroindoline-1-carboxylate often relates to their interaction with biological targets such as receptors. For instance, its potential role as an allosteric modulator for nicotinic acetylcholine receptors suggests that it may influence receptor activity by binding to sites distinct from the active site, thereby altering receptor conformation and function .
tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. Its derivatives are studied for their potential therapeutic effects on neurological disorders through modulation of nicotinic receptors. Additionally, it serves as an important intermediate in synthesizing other biologically active compounds .
This compound's unique structural features make it valuable in developing novel pharmacological agents aimed at treating conditions associated with cholinergic dysfunctions.
The synthesis of tert-butyl 7-bromo-5-chloroindoline-1-carboxylate relies on precise sequential halogenation to achieve the desired 5,7-dihalo substitution pattern. Industrially scalable protocols typically begin with bromination at the 5-position of the indoline scaffold using N-bromosuccinimide (NBS) under catalytic ammonium acetate (83% yield), leveraging the electron-rich nature of the pyrrolidine-fused aromatic system [7]. This step is followed by electrophilic chlorination at the 7-position using N-chlorosuccinimide (NCS). Early batch methods for chlorination faced challenges in purity and yield, prompting the adoption of continuous-flow synthesis for improved efficiency. Optimized flow conditions (retention time: 15–30 min, 50–70°C) enable high-purity crystallization of the 5-bromo-7-chloroindoline intermediate directly from the reaction stream, minimizing decomposition [7] [3]. The sequential halogenation order (Br then Cl) is critical due to the greater steric demands and lower reactivity of NCS compared to NBS. This approach aligns with patented routes for structurally related indoline pharmaceuticals, where halogen atoms serve as handles for downstream cross-coupling reactions [3] [5].
Table 1: Halogenation Reagent Systems for Indoline Intermediates
Target Position | Reagent | Catalyst/Additive | Reaction Format | Key Advantages |
---|---|---|---|---|
5-Bromo | NBS | NH₄OAc (cat.) | Batch | High yield (83%), simple workup |
7-Chloro (post-5-Br) | NCS | None | Continuous flow | Purity >95%, reduced side products |
5-Chloro | NCS | PPh₃ (cat.) | Batch | Variable yield, requires chromatography |
Regiocontrol in dihalogenated indolines is governed by the inherent electronic and steric biases of the fused ring system. Theoretical and experimental studies confirm that halogenation at C5 precedes C7 due to:
Representative Regioselectivity in Indoline Halogenation: C4 ─ C5(Br) ─ C6 │ │ N1 — C2 — C3 ╲ ╱ C7 — C7a → Electrophile (Cl⁺) prefers C7 (para to N) over C4 (ortho to N)
1.2.1. tert-Butoxycarbonyl (Boc) Group Installation and Stability
Installation of the Boc group serves dual purposes: it protects the indoline nitrogen and introduces a carboxylate handle for further derivatization. Standard protocols employ di-tert-butyl dicarbonate (Boc₂O) (1.0–1.2 equiv) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) at 0°C to room temperature [5] [6]. The reaction proceeds via nucleophilic addition-elimination, where the indoline nitrogen attacks the electrophilic carbonyl of Boc₂O. DMAP accelerates this process by forming a transient acylpyridinium ion. The Boc group demonstrates exceptional stability toward subsequent halogenation conditions but requires strict temperature control during storage (2–8°C) to prevent deprotection [1]. Stability studies under varying conditions reveal:
Table 2: Boc Protection Stability Under Challenging Conditions
Condition | Temperature | Time | Degradation | Key Application Note |
---|---|---|---|---|
TFA/DCM (1:1) | 25°C | 30 min | >95% | Rapid deprotection method |
Aqueous HCl (0.1 M) | 25°C | 24 h | <5% | Compatible with aqueous workup |
DMF, 80°C | 80°C | 12 h | 40% | Avoid prolonged heating |
Silica gel chromatography | RT | N/A | <2% | Standard purification feasible |
While Boc installation is typically high-yielding, solvent polarity and catalyst load critically influence efficiency. Polar aprotic solvents (e.g., THF, acetonitrile) slow the reaction due to competitive solvation of the nucleophilic nitrogen. Conversely, halogenated solvents (DCM, chloroform) optimize yield by balancing substrate solubility and reagent activation. Catalytic DMAP (5–10 mol%) elevates conversion to >98% within 2–4 hours at 0°C→RT by acting as a nucleophilic shuttle [5]. For acid-sensitive indoline precursors, alternative catalysts like pyridine or triethylamine (1.0 equiv) are employed, albeit with reduced efficiency (70–85% yield). Post-esterification, purification leverages the apolar character of the Boc-protected product, enabling crystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane gradients (20–30% EtOAc) [5] [8]. Recent advances demonstrate microwave assistance (80°C, 30 min) in solvent-free systems, achieving near-quantitative yields without epimerization – a key concern for chiral indoline scaffolds [5].
Table 3: Catalyst/Solvent Optimization for Boc Protection
Catalyst | Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
DMAP | 5 | DCM | 0°C → RT | 2 | 98 |
DMAP | 10 | THF | 0°C → RT | 4 | 85 |
Triethylamine | 100 | DCM | RT | 12 | 78 |
None | 0 | DCM | Reflux | 24 | 45 |
Pyridine | 100 | Acetonitrile | RT | 8 | 70 |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2